(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid
CAS No.: 745826-31-7
Cat. No.: VC16820673
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 745826-31-7 |
|---|---|
| Molecular Formula | C10H20N2O4 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1 |
| Standard InChI Key | OCPZCLCTHGVTFA-ALKRTJFJSA-N |
| Isomeric SMILES | CCC(C)CN[C@@H](C[C@@H](C(=O)N)O)C(=O)O |
| Canonical SMILES | CCC(C)CNC(CC(C(=O)N)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Stereochemistry
The compound's IUPAC name, (2S,4S)-5-amino-4-hydroxy-2-[(2S)-2-methylbutylamino]-5-oxopentanoic acid , specifies three stereocenters:
-
C2: S-configuration (α-carbon of the amino acid backbone)
-
C4: S-configuration (hydroxyl-bearing carbon)
This stereochemical arrangement critically influences molecular interactions, as demonstrated by the distinct isomeric SMILES string:
CC[C@H](C)CNC(=O)[C@H](C[C@@H](C(=O)O)N)O
Molecular Architecture
Key structural components include:
-
Pentanoic acid backbone with ketone (C5) and hydroxyl (C4) groups
-
L-α-amino acid configuration at C2
-
Branched alkyl side chain: (2S)-2-methylbutyl group attached via amide linkage
The molecular formula C₁₀H₂₀N₂O₄ yields an exact mass of 232.14230712 g/mol , confirmed by high-resolution mass spectrometry standards.
Spectral Identification
While experimental spectral data remain unpublished, predicted characteristics include:
-
IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), 1700-1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (N-H bend)
-
¹H NMR: Expected signals at δ 1.0-1.5 (methyl groups), δ 3.5-4.5 (methine protons adjacent to hydroxyl/amine), and δ 6.5-8.0 (amide proton)
Physicochemical Properties
Polarity and Solubility
With a topological polar surface area (TPSA) of 113.00 Ų , the compound exhibits marked hydrophilicity. The XLogP value of -2.60 predicts poor lipid solubility, suggesting preferential solubility in polar solvents like water or DMSO.
Table 1: Key Physicochemical Parameters
Stability Considerations
The presence of multiple reactive groups necessitates stability studies:
-
Amide bond: Susceptible to hydrolysis under extreme pH
-
β-Hydroxy ketone: Potential for keto-enol tautomerism
-
Primary amine: Oxidation risk in aerobic conditions
Synthetic Approaches
Retrosynthetic Analysis
Potential synthetic routes could employ:
-
Peptide coupling strategies: Using Fmoc/t-Boc protection for the amino groups
-
Michael addition: To install the β-hydroxy ketone moiety
-
Enantioselective catalysis: For stereocontrol at C2, C4, and C2' positions
Proposed Synthetic Pathway
A hypothetical 7-step synthesis might involve:
-
L-Aspartic acid as chiral pool starting material
-
Selective protection of α-amine and carboxyl groups
-
Side chain elongation via Grignard addition to ketone intermediates
-
Stereocontrolled amidation using HATU/DIPEA coupling reagents
-
Global deprotection under mild acidic conditions
Predicted ADMET Profile
Absorption and Distribution
Table 2: ADMET Predictions via admetSAR 2.0
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Low | 49.25 |
| Caco-2 Permeability | Low | 89.58 |
| Blood-Brain Barrier | Penetrant | 85.00 |
| Plasma Protein Binding | High (estimated) | N/A |
Metabolism and Excretion
The compound shows strong inhibition potential against cytochrome P450 isoforms:
These predictions suggest significant drug-drug interaction risks if developed as a therapeutic agent.
Biological Implications and Research Directions
Structure-Activity Relationships
Though direct bioactivity data are lacking, structural analogs suggest potential:
-
Peptidomimetic applications: As protease inhibitor scaffolds
-
Metal chelation: Via β-hydroxy ketone and carboxylate groups
Priority Research Areas
-
Synthetic methodology development for stereocontrolled production
-
Crystallographic studies to resolve 3D conformation
-
In vitro screening against kinase/protease target panels
-
Metabolic stability assays in hepatocyte models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume